molecular formula C15H16N2O B2611355 (Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide CAS No. 1241702-51-1

(Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide

Cat. No.: B2611355
CAS No.: 1241702-51-1
M. Wt: 240.306
InChI Key: HPLIOIRYXJJVSX-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide is an organic compound characterized by its unique structural features, including a cyano group, a dimethylphenyl group, and a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form the intermediate 2-cyano-3-(3,4-dimethylphenyl)acrylonitrile.

    Addition of Prop-2-enyl Group: The intermediate is then reacted with propargylamine under basic conditions to introduce the prop-2-enyl group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although further research is needed to fully understand its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers, resins, and coatings.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-3-(3,4-dimethylphenyl)acrylonitrile: Similar structure but lacks the prop-2-enyl group.

    (Z)-2-cyano-3-(3,4-dimethylphenyl)-N-methylprop-2-enamide: Similar structure with a methyl group instead of a prop-2-enyl group.

Uniqueness

(Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide is unique due to the presence of both the cyano group and the prop-2-enyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-4-7-17-15(18)14(10-16)9-13-6-5-11(2)12(3)8-13/h4-6,8-9H,1,7H2,2-3H3,(H,17,18)/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLIOIRYXJJVSX-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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